

# Application Notes: Sulfo-Cy5 Carboxylic Acid for Nucleic Acid Hybridization Probes

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## Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid

Cat. No.: B12381988

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## Introduction

**Sulfo-Cy5 carboxylic acid** is a water-soluble, far-red fluorescent dye ideal for labeling nucleic acid probes for various hybridization techniques, including Fluorescence In Situ Hybridization (FISH).[1] Its sulfonated form enhances water solubility, making it suitable for labeling biomolecules in aqueous environments and reducing the potential for aggregation that can occur with non-sulfonated cyanine dyes.[2][3] Probes labeled with Sulfo-Cy5 are excited maximally at approximately 646 nm and emit at around 662 nm, falling within a spectral range where cellular autofluorescence is minimal, thereby providing a high signal-to-noise ratio.[2] This characteristic is particularly advantageous for the detection of low-abundance nucleic acid targets in complex biological samples.

## Key Advantages of Sulfo-Cy5 Labeled Probes:

- **High Water Solubility:** The sulfonate groups confer excellent water solubility, simplifying the labeling process and preventing aggregation of the labeled probes.[2][3]
- **Bright Far-Red Fluorescence:** Sulfo-Cy5 exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals.[3]
- **Low Background:** The far-red emission spectrum minimizes interference from cellular autofluorescence, leading to improved sensitivity.

- **High Photostability:** Sulfo-Cy5 is known for its high photostability, allowing for longer exposure times during image acquisition without significant signal loss.[\[2\]](#)
- **Versatility:** Sulfo-Cy5 labeled probes are compatible with a wide range of fluorescence microscopy and imaging systems.[\[2\]](#)

## Applications

Sulfo-Cy5 labeled nucleic acid probes are powerful tools for a variety of molecular biology and diagnostic applications, including:

- **Fluorescence In Situ Hybridization (FISH):** Detection and localization of specific DNA or RNA sequences within cells and tissues.[\[4\]](#)[\[5\]](#)
- **Chromosome Painting:** Visualization of entire chromosomes for karyotyping and detection of chromosomal abnormalities.
- **Gene Mapping:** Identification of the chromosomal location of specific genes.
- **Gene Expression Analysis:** Quantification and localization of mRNA transcripts.
- **Microarrays:** Detection of specific nucleic acid sequences in high-throughput screening.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cy5 dye, which are critical for designing and interpreting nucleic acid hybridization experiments.

Property	Value	Reference
Excitation Maximum (Ex)	~646 nm	[2]
Emission Maximum (Em)	~662 nm	[2]
Molar Extinction Coefficient	271,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]
Quantum Yield (Φ)	0.28	[3]
Recommended Laser Line	633 nm or 647 nm	
pH Range for Labeling	8.3 - 9.0	
Storage Conditions (Dye)	-20°C, protected from light and moisture	

## Experimental Protocols

### Protocol 1: Labeling of Amino-Modified Oligonucleotides with Sulfo-Cy5 Carboxylic Acid

This protocol describes a two-step process for labeling an amino-modified oligonucleotide with **Sulfo-Cy5 carboxylic acid**. The carboxylic acid is first activated to a more reactive Sulfo-NHS ester using EDC and Sulfo-NHS, which then readily reacts with the primary amine on the oligonucleotide.[6]

Materials:

- **Sulfo-Cy5 carboxylic acid**
- Amino-modified oligonucleotide (desalted or purified)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[7]

- Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Nuclease-free water
- Purification column (e.g., desalting or HPLC)

#### Procedure:

- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.
- Activation of **Sulfo-Cy5 Carboxylic Acid**:
  - Dissolve **Sulfo-Cy5 carboxylic acid** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
  - In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. These solutions should be prepared fresh.
  - To activate the dye, mix the **Sulfo-Cy5 carboxylic acid** solution with the EDC/Sulfo-NHS solution at a molar ratio of 1:10:20 (Dye:EDC:Sulfo-NHS).
  - Incubate the activation reaction for 15-30 minutes at room temperature.
- Labeling Reaction:
  - Add the activated Sulfo-Cy5 solution to the oligonucleotide solution. A 10- to 20-fold molar excess of the activated dye over the oligonucleotide is recommended.
  - Incubate the reaction for 2-4 hours at room temperature, protected from light.[\[7\]](#)
- Quenching of Reaction (Optional): Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
- Purification of the Labeled Probe:

- Purify the Sulfo-Cy5 labeled oligonucleotide from the unreacted dye and other reaction components using a desalting column, ethanol precipitation, or reverse-phase HPLC.[8][9]
- For HPLC purification, use a C18 column and a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).[8] Monitor the elution at 260 nm (oligonucleotide) and ~650 nm (Sulfo-Cy5).[8]
- Quantification and Storage:
  - Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
  - Calculate the degree of labeling (DOL) by measuring the absorbance at ~650 nm and using the molar extinction coefficient of Sulfo-Cy5.
  - Store the purified, labeled probe at -20°C in a light-protected tube.

## Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for performing FISH using a Sulfo-Cy5 labeled oligonucleotide probe on fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.

### Materials:

- Sulfo-Cy5 labeled oligonucleotide probe
- Coverslips and microscope slides
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)[10]
- Wash Buffers:
  - Wash Buffer 1: 2x SSC with 0.1% Tween-20
  - Wash Buffer 2: 0.4x SSC with 0.1% Tween-20 (for higher stringency)[11]
- DAPI counterstain

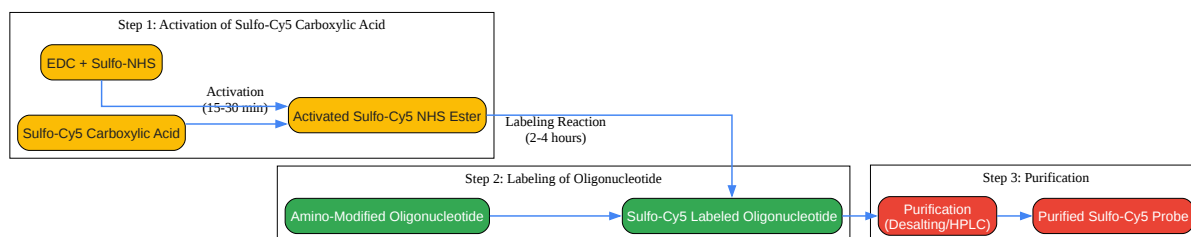
- Antifade mounting medium
- Humidified chamber
- Incubator or water bath

#### Procedure:

- Sample Preparation: Prepare and fix cells or tissue sections on microscope slides according to standard cytogenetic protocols.
- Pre-hybridization:
  - Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[\[12\]](#)
  - Apply Hybridization Buffer without the probe to the sample, cover with a coverslip, and incubate in a humidified chamber at 37°C for 30-60 minutes. This step helps to block non-specific binding sites.
- Denaturation:
  - Denature the probe by heating it in Hybridization Buffer at 75-80°C for 5-10 minutes, then immediately place it on ice.
  - Denature the cellular DNA on the slide by immersing it in a denaturation solution (e.g., 70% formamide/2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in a cold ethanol series.
- Hybridization:
  - Remove the pre-hybridization buffer from the slide.
  - Apply the denatured Sulfo-Cy5 labeled probe in Hybridization Buffer to the sample.
  - Cover with a coverslip, seal the edges to prevent evaporation, and incubate in a humidified chamber at 37°C overnight.
- Post-Hybridization Washes:

- Carefully remove the coverslip.
- Wash the slides in Wash Buffer 1 at room temperature for 2 x 5 minutes to remove excess probe.
- For higher stringency, wash the slides in pre-warmed Wash Buffer 2 at 42-50°C for 5-10 minutes.<sup>[11]</sup> The stringency can be adjusted by altering the salt concentration (SSC) and temperature.
- Counterstaining and Mounting:
  - Rinse the slides briefly in PBS.
  - Counterstain the nuclei with DAPI.
  - Mount the coverslip using an antifade mounting medium.
- Visualization:
  - Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 (far-red) and DAPI (blue).

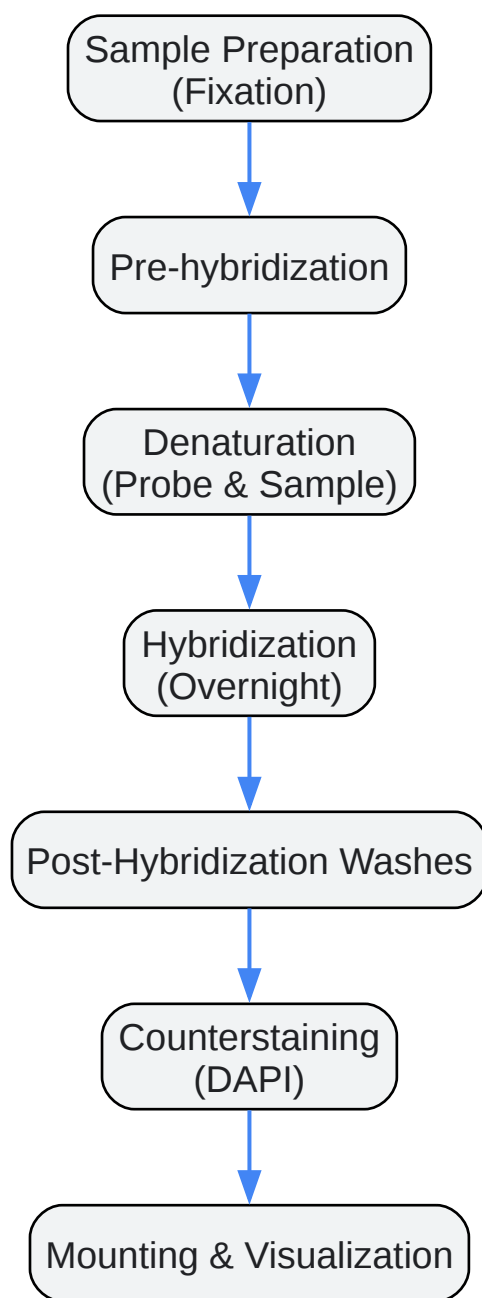
## Visualizations

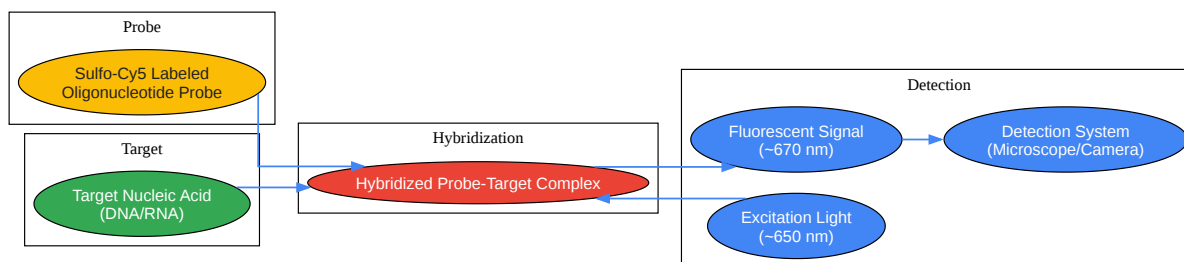


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Caption: Workflow for labeling amino-modified oligonucleotides with **Sulfo-Cy5 carboxylic acid**.







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